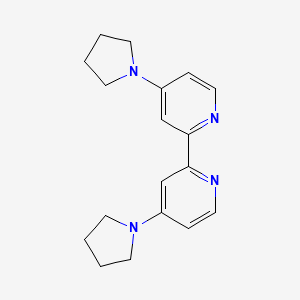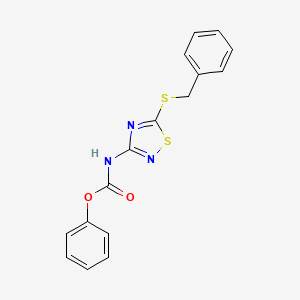
4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is an organic compound with the molecular formula C18H22N4. It is a bipyridine derivative where each pyridine ring is substituted with a pyrrolidine group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution of the bromine atoms by the pyrrolidine groups .
Industrial Production Methods
While specific industrial production methods for 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of substituted bipyridine derivatives .
科学研究应用
作用机制
The mechanism of action of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved are specific to the metal center and the type of reaction being catalyzed.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of pyrrolidine groups.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 4-positions instead of pyrrolidine groups.
2,2’-Bipyridine: The parent compound without any substituents at the 4-positions.
Uniqueness
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is unique due to the presence of pyrrolidine groups, which can enhance its solubility and electronic properties compared to its analogs. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics .
属性
分子式 |
C18H22N4 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N4/c1-2-10-21(9-1)15-5-7-19-17(13-15)18-14-16(6-8-20-18)22-11-3-4-12-22/h5-8,13-14H,1-4,9-12H2 |
InChI 键 |
PMGICETZCRYDBB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC=C2)C3=NC=CC(=C3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)

![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)


![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)

